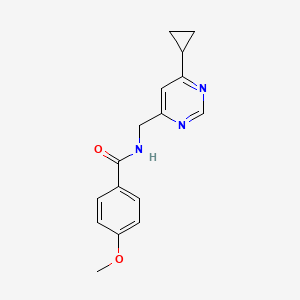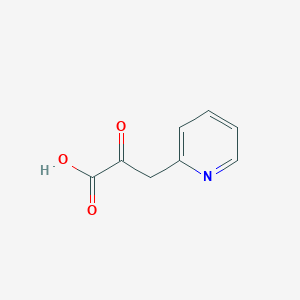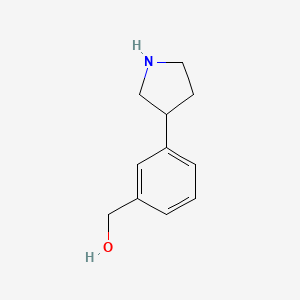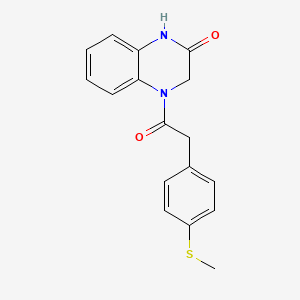
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine” is a chemical compound with the CAS Number: 1536771-10-4 . It has a molecular weight of 243.31 . The IUPAC name for this compound is 6-(4-isopropylphenoxy)pyridine-2,3-diamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17N3O/c1-9(2)10-3-5-11(6-4-10)18-13-8-7-12(15)14(16)17-13/h3-9H,15H2,1-2H3,(H2,16,17) . This indicates that the compound contains 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 243.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mécanisme D'action
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine selectively inhibits the Src family kinases by binding to the ATP-binding site of the kinase domain. Src kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Src kinases, this compound disrupts these cellular processes and induces cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound inhibits the phosphorylation of various proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine has several advantages for lab experiments. It is a highly selective inhibitor of the Src family kinases, making it a useful tool for studying the role of Src kinases in various cellular processes. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations, including its poor solubility in water and its limited stability in aqueous solutions.
Orientations Futures
There are several potential future directions for 6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine research. One area of interest is the development of more potent and selective Src kinase inhibitors. Another area of research is the identification of the downstream targets of Src kinases and the development of targeted therapies for cancer. Additionally, this compound may have applications in other disease areas, including inflammatory diseases and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a selective inhibitor of the Src family kinases with potential applications in cancer research and drug development. The synthesis process has been optimized to yield high purity and high-quality this compound. This compound has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. While this compound has some limitations, it has several advantages for lab experiments and has potential future directions in cancer research and other disease areas.
Méthodes De Synthèse
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine can be synthesized through a multistep process involving the reaction of 4-isopropylphenol with 2-chloronicotinic acid, followed by a series of chemical reactions leading to the final product. The synthesis process has been optimized to yield high purity and high-quality this compound.
Applications De Recherche Scientifique
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine has been extensively studied for its potential applications in cancer research. Studies have shown that this compound inhibits the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
6-(4-propan-2-ylphenoxy)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9(2)10-3-5-11(6-4-10)18-13-8-7-12(15)14(16)17-13/h3-9H,15H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLQRUCWPTYIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2785560.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2785565.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2785569.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2785570.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785571.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide](/img/structure/B2785573.png)

![N-(3-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2785576.png)
